2-[(3-Methoxyphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide acts as a broad-spectrum matrix metalloproteinase inhibitor (MMPI). [] Although the exact mechanism is not described in the provided literature, it likely functions by the following general mechanism common to hydroxamic acid-based MMPIs:
The primary application of 2-[(3-methoxyphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide and its related derivatives lies in the field of molecular imaging. [] These compounds were investigated as potential positron emission tomography (PET) radioligands for the visualization of activated matrix metalloproteinases (MMPs) in vivo. []
While the provided literature mentions the development of [18F]1f and [18F]1j as potential PET tracers, it also indicates that preliminary biodistribution studies in mice did not show tissue-specific accumulation. [] This suggests that further structural modifications and optimization of these compounds are needed to improve their targeting efficiency and in vivo performance for effective MMP imaging in clinical settings.
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 103-12-8
CAS No.: 13538-21-1
CAS No.: 720-00-3